N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
One common synthetic route includes the reaction of 4-methoxyphenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring, followed by cyclization with cyclopropanecarboxylic acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert antitumor activity . The exact molecular targets and pathways depend on the specific biological context and the substituents on the thiazole ring.
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following chemical formula:
- Molecular Formula: C20H18N2O2S
- Molecular Weight: 350.43 g/mol
- IUPAC Name: this compound
The structure consists of a cyclopropane ring attached to a thiazole moiety with a methoxyphenyl group, which contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit specific enzymes involved in inflammatory pathways, such as mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial for the synthesis of prostaglandins associated with pain and inflammation .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating neuropeptide systems such as orexins, which are involved in regulating arousal and appetite .
- Antimicrobial Activity : Thiazole derivatives have shown promise in exhibiting antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been explored in several studies:
Antinociceptive Effects
A study evaluated the antinociceptive properties of related thiazole compounds using animal models. The results indicated that these compounds could significantly reduce pain responses, suggesting their potential as analgesics .
Anti-inflammatory Properties
Thiazole derivatives have been reported to possess anti-inflammatory activities. For instance, compounds structurally similar to this compound demonstrated the ability to reduce inflammatory markers in vitro and in vivo models .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazole derivatives. In vitro studies showed that certain thiazole compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Study 1: Analgesic Activity
In a controlled study involving mice, researchers administered varying doses of a thiazole derivative similar to this compound. The results indicated a dose-dependent reduction in pain behavior measured by the tail-flick test. The compound's efficacy was comparable to that of standard analgesics like ibuprofen.
Case Study 2: Anti-inflammatory Effects
A recent study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of thiazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound, indicating its potential for managing inflammatory diseases .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-6-4-9(5-7-11)12-8-19-14(15-12)16-13(17)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQBISYUWVMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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